molecular formula C12H20ClNO B12583491 2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-YL)acetamide CAS No. 627527-81-5

2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-YL)acetamide

Cat. No.: B12583491
CAS No.: 627527-81-5
M. Wt: 229.74 g/mol
InChI Key: OUQGMTYENXRYQE-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroacetamide group attached to a 3,7-dimethylocta-2,6-dien-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted acetamides.

    Oxidation Reactions: Formation of N-oxides and other oxidized derivatives.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to its analogs. The chloro group allows for specific substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

627527-81-5

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

2-chloro-N-(3,7-dimethylocta-2,6-dienyl)acetamide

InChI

InChI=1S/C12H20ClNO/c1-10(2)5-4-6-11(3)7-8-14-12(15)9-13/h5,7H,4,6,8-9H2,1-3H3,(H,14,15)

InChI Key

OUQGMTYENXRYQE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCNC(=O)CCl)C)C

Origin of Product

United States

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